molecular formula C29H41N3O3 B12016088 N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide CAS No. 765273-97-0

N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide

Cat. No.: B12016088
CAS No.: 765273-97-0
M. Wt: 479.7 g/mol
InChI Key: SKROOXZYWYCHCN-UQRQXUALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide is a complex organic compound with the molecular formula C29H41N3O3 and a molecular weight of 479.668 g/mol This compound is known for its unique structure, which includes a phenoxybenzylidene group and a tetradecanamide chain

Preparation Methods

The synthesis of N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide involves multiple steps. One common synthetic route includes the reaction of 3-phenoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl 2-oxoacetate to form the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up by optimizing reaction conditions and using larger quantities of reactants.

Chemical Reactions Analysis

N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxybenzylidene group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell proliferation .

Comparison with Similar Compounds

N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide can be compared with other similar compounds, such as:

  • N-(2-Oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)tetradecanamide
  • N-(2-Oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
  • N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
  • N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide

These compounds share similar structural features but differ in the substituents on the benzylidene group. The unique phenoxy group in this compound may contribute to its distinct chemical and biological properties .

Properties

CAS No.

765273-97-0

Molecular Formula

C29H41N3O3

Molecular Weight

479.7 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(3-phenoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide

InChI

InChI=1S/C29H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-15-21-28(33)30-24-29(34)32-31-23-25-17-16-20-27(22-25)35-26-18-13-12-14-19-26/h12-14,16-20,22-23H,2-11,15,21,24H2,1H3,(H,30,33)(H,32,34)/b31-23+

InChI Key

SKROOXZYWYCHCN-UQRQXUALSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.